molecular formula C9H14N2OS B10844290 4-Methyl-5-(4-piperidyl)isothiazol-3-ol

4-Methyl-5-(4-piperidyl)isothiazol-3-ol

Cat. No.: B10844290
M. Wt: 198.29 g/mol
InChI Key: TVYLWJFICSYNFD-UHFFFAOYSA-N
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Description

4-Methyl-5-(4-piperidyl)isothiazol-3-ol is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of cis-N-methyl-3-thiocyanoacrylamide . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the isothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4-piperidyl)isothiazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit plasmin by binding to its kringle 1 domain, thereby reducing fibrinolysis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

4-Methyl-5-(4-piperidyl)isothiazol-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent biological activity, which makes it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-methyl-5-piperidin-4-yl-1,2-thiazol-3-one

InChI

InChI=1S/C9H14N2OS/c1-6-8(13-11-9(6)12)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,12)

InChI Key

TVYLWJFICSYNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SNC1=O)C2CCNCC2

Origin of Product

United States

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